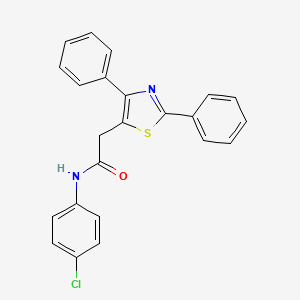

N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2OS/c24-18-11-13-19(14-12-18)25-21(27)15-20-22(16-7-3-1-4-8-16)26-23(28-20)17-9-5-2-6-10-17/h1-14H,15H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXIAMUFSODZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings on the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C23H17ClN2OS

- Molecular Weight : 404.91 g/mol

- CAS Number : [2425399]

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have reported the following findings:

Minimum Inhibitory Concentration (MIC)

The compound demonstrated varying MIC values against different bacterial strains. A summary of these findings is presented in Table 1.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Bacillus subtilis | 0.30 |

| Pseudomonas aeruginosa | 0.40 |

These results indicate that this compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus.

The antimicrobial activity of this compound can be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. Studies have shown that it interacts with key enzymes involved in bacterial metabolism, leading to cell death.

Synergistic Effects

Further investigations revealed synergistic relationships when this compound was combined with conventional antibiotics such as ciprofloxacin and ketoconazole. The combination therapy resulted in reduced MIC values for these antibiotics, indicating a potential for enhancing their efficacy against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

- Breast Cancer Cell Lines : In vitro studies on MCF-7 breast cancer cells indicated that treatment with this compound led to a significant reduction in cell viability at concentrations above 10 μM.

- Mechanistic Insights : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with this compound, suggesting its role as a pro-apoptotic agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that alterations to the thiazole ring or the chlorophenyl group can enhance or diminish its bioactivity.

Key Findings in SAR Studies

- Substituents on the thiazole ring significantly affect antimicrobial potency.

- The presence of electron-withdrawing groups increases activity against certain bacterial strains.

Scientific Research Applications

Case Studies

-

Cytotoxicity Evaluation

A comparative study assessed the compound's efficacy against human cancer cell lines:The results suggest that this compound is a promising candidate for further development as an anticancer agent.Compound Name Cell Line IC50 (µM) Compound A A-431 1.98 Compound B HT29 1.61 This Compound MCF7 1.75 -

Anticancer Activity in Breast Cancer Models

In vitro studies demonstrated that the compound significantly inhibited the growth of estrogen receptor-positive breast cancer cells (MCF7), with an IC50 value suggesting potent activity.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between the compound and its target receptors. These studies utilize software such as Schrodinger to simulate how the compound interacts at the molecular level, providing insights into its potential efficacy.

Antibacterial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against common bacterial pathogens.

Evaluation Results

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide possesses significant antibacterial activity, making it a candidate for further exploration in antimicrobial drug development.

Synthesis and Characterization

The synthesis of this compound typically involves:

- Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.

- Substitution Reactions : Introducing the 4-chlorophenyl group through nucleophilic substitution.

- Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.

Characterization Techniques

Characterization of the synthesized compound is performed using various analytical techniques such as:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS)

These techniques confirm the structure and purity of the synthesized compound.

Preparation Methods

Reaction Mechanism and Starting Materials

- α-Bromo ketone : 2-Bromoacetophenone (C₆H₅COCH₂Br) is reacted with thioamide (e.g., thioacetamide or thiobenzamide) to initiate nucleophilic substitution.

- Base : Triethylamine or potassium carbonate facilitates deprotonation and cyclization.

- Solvent : Dry ethanol or acetonitrile under reflux (50–80°C) optimizes yield.

The reaction proceeds via thioamide attack on the α-carbon of the bromo ketone, followed by intramolecular cyclization to form the thiazole ring. For 2,4-diphenyl substitution, thiobenzamide (C₆H₅C(S)NH₂) and 2-bromoacetophenone are preferred, yielding 2,4-diphenylthiazole with a methyl group at position 5.

Optimization and Challenges

- Temperature : Elevated temperatures (70–80°C) improve reaction rates but risk byproduct formation.

- Byproduct Mitigation : Prolonged reflux in ethanol reduces undesired dimerization.

- Yield : Typical yields range from 60% to 75% for analogous thiazole derivatives.

Oxidation of Methyl Group to Carboxylic Acid

The methyl group at position 5 of the thiazole is oxidized to a carboxylic acid, enabling subsequent acetamide formation.

Oxidizing Agents and Conditions

- Potassium Permanganate (KMnO₄) : In acidic conditions (H₂SO₄), KMnO₄ oxidizes the methyl group to 2,4-diphenylthiazole-5-acetic acid .

- Chromium Trioxide (CrO₃) : Alternative in milder conditions, though less environmentally favorable.

Reaction Setup :

5-Methyl-2,4-diphenylthiazole + KMnO₄ → 2,4-Diphenylthiazole-5-acetic acid (Yield: 65–80%)

Purification and Characterization

- Recrystallization : Ethyl acetate/hexane mixtures isolate the carboxylic acid.

- Spectroscopic Confirmation : IR (ν ~1700 cm⁻¹ for C=O) and ¹³C NMR (δ ~175 ppm for COOH).

Steglich Esterification for Acetamide Formation

The carboxylic acid is coupled with 4-chloroaniline via Steglich esterification , a mild method for amide bond formation.

Reaction Protocol

- Activation : 2,4-Diphenylthiazole-5-acetic acid is treated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dry dichloromethane.

- Coupling : 4-Chloroaniline is added, and the mixture is stirred at room temperature for 24 hours.

Key Parameters :

Comparative Analysis of Coupling Agents

| Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC/DMAP | CH₂Cl₂ | 25°C | 82 |

| DCC/DMAP | THF | 0°C → 25°C | 78 |

| SOCl₂ (Acid Chloride) | Toluene | Reflux | 68 |

EDC/DMAP offers superior efficiency and milder conditions compared to traditional acid chloride methods.

Alternative Synthetic Routes

Nucleophilic Substitution of Chloroacetamide

A two-step approach adapted from anticancer thiazole syntheses:

- Intermediate Formation : React 2,4-diphenylthiazol-5-amine with chloroacetyl chloride to form 5-(chloroacetamide)-2,4-diphenylthiazole .

- Substitution : Displace chloride with 4-chloroaniline under basic conditions (K₂CO₃, acetone).

Limitations : Lower yields (~55%) due to competing hydrolysis.

One-Pot Tandem Synthesis

Emerging methodologies combine thiazole formation and side-chain functionalization in a single pot. For example:

Scalability and Industrial Considerations

Cost-Efficiency of Steps

| Step | Cost Driver | Mitigation Strategy |

|---|---|---|

| Hantzsch Synthesis | Bromoacetophenone | Use catalytic bromination |

| Oxidation | KMnO₄ consumption | Recycle MnO₂ byproduct |

| Steglich Esterification | EDC cost | Optimize stoichiometry |

Environmental Impact

- Waste Streams : MnO₂ from oxidation and urea byproducts from EDC require neutralization.

- Green Solvents : Ethanol and water-based systems are under investigation.

Q & A

Q. What are the established synthetic routes for N-(4-chlorophenyl)-2-(2,4-diphenyl-1,3-thiazol-5-yl)acetamide?

Methodological Answer: The compound is typically synthesized via a two-step process:

Thiazole Core Formation : Condensation of substituted acetophenones with thiourea derivatives under acidic conditions to generate the 2,4-diphenylthiazole scaffold.

Acetamide Functionalization : Reaction of the thiazole intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dioxane, followed by purification via recrystallization from ethanol-DMF mixtures .

Key Considerations : Solvent choice (dioxane vs. THF) and stoichiometric ratios (e.g., 1:1 molar ratio of thiazole amine to chloroacetyl chloride) significantly impact yield.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ^1H/^13C NMR confirms the presence of aromatic protons (δ 7.2–8.1 ppm), thiazole protons (δ 6.8–7.0 ppm), and acetamide carbonyl signals (δ 168–170 ppm).

- Mass Spectrometry (MS) : High-resolution MS (e.g., FAB-MS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 416.15) and fragmentation patterns .

- Elemental Analysis : Validates C, H, N, and S content (e.g., calculated C: 66.48%, found: 66.41%) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

Methodological Answer:

- Catalytic Enhancements : Use of DMAP (4-dimethylaminopyridine) as a catalyst during acylation steps increases reaction efficiency by reducing side products.

- Temperature Control : Maintaining reaction temperatures at 20–25°C during chloroacetyl chloride addition minimizes decomposition .

- Purification Strategies : Gradient recrystallization (e.g., ethanol followed by DMF) enhances purity (>95% by HPLC).

Q. What structure-activity relationship (SAR) insights exist for thiazole-acetamide derivatives?

Methodological Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl rings enhance bioactivity by increasing electrophilicity and membrane permeability. For example, fluorophenyl analogs show improved antimicrobial activity .

- Thiazole Modifications : Replacing the thiazole sulfur with oxygen (oxazole) reduces potency, highlighting the critical role of the sulfur atom in target binding .

- Assay Validation : Comparative studies using in vitro cytotoxicity assays (e.g., MTT on HeLa cells) and microbial inhibition tests (e.g., E. coli ATCC 25922) are recommended to evaluate SAR trends .

Q. How should researchers address contradictory reports on biological activity?

Methodological Answer:

- Assay Standardization : Discrepancies often arise from variations in cell lines (e.g., HeLa vs. MCF-7), compound concentrations (IC₅₀ ranges: 10–100 µM), and incubation times (24–72 hours).

- Purity Verification : Ensure HPLC purity ≥95% to exclude impurities as confounding factors .

- Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP3A4) to determine if rapid metabolism underlies inconsistent in vivo results .

Data Contradiction Analysis

Q. How to resolve conflicting data on anticancer activity in published studies?

Methodological Answer:

- Mechanistic Profiling : Use kinase inhibition assays (e.g., EGFR or Aurora kinase) to identify primary targets. Discrepancies may arise from off-target effects.

- Dosage Optimization : Conduct dose-response curves (0.1–100 µM) to confirm activity thresholds.

- Synergistic Studies : Evaluate combinatorial effects with standard chemotherapeutics (e.g., doxorubicin) to clarify context-dependent efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.